

# Chemical structure and properties of Sergliflozin Etabonate

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## Compound of Interest

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## Sergliflozin Etabonate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Sergliflozin etabonate**, a prodrug of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor sergliflozin, represents a significant area of investigation in the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive technical overview of **Sergliflozin Etabonate**, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific foundation.

### Chemical Structure and Identification

**Sergliflozin etabonate** is chemically described as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl)methyl carbonate.[1][4] It is the ethyl carbonate ester of sergliflozin, the active moiety.[1]

Table 1: Chemical Identification of **Sergliflozin Etabonate**

Identifier	Value
IUPAC Name	ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl)methyl carbonate[1][4]
CAS Number	408504-26-7[1][4]
Molecular Formula	C23H28O9[1][4]
SMILES	CCOC(=O)OC[C@@H]1--INVALID-LINK--OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O">C@HO[1]
InChI Key	QLXKHBNJTPICNF-QMCAAQAGSA-N[5]

## Physicochemical Properties

The physicochemical properties of **Sergliflozin Etabonate** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Sergliflozin Etabonate**

Property	Value	Source
Molecular Weight	448.46 g/mol	[5][6]
Boiling Point	611.5 ± 55.0 °C at 760 mmHg	[6]
Solubility	Soluble in DMSO, Methanol, Ethanol. Insoluble in Water.	[7]
Appearance	Solid	[7]

Note: Specific values for melting point and pKa are not readily available in the surveyed literature.

## Mechanism of Action and Pharmacology

**Sergliflozin etabonate** is a prodrug that is rapidly converted in the body to its active form, sergliflozin.[2] Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules.[3][8] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

By inhibiting SGLT2, sergliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][3][8] This mechanism of action is independent of insulin secretion or sensitivity.[8]

## Signaling Pathways

The inhibition of SGLT2 by sergliflozin initiates a cascade of downstream effects. While direct signaling pathways for sergliflozin are not extensively detailed, the broader class of SGLT2 inhibitors is known to influence several key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.



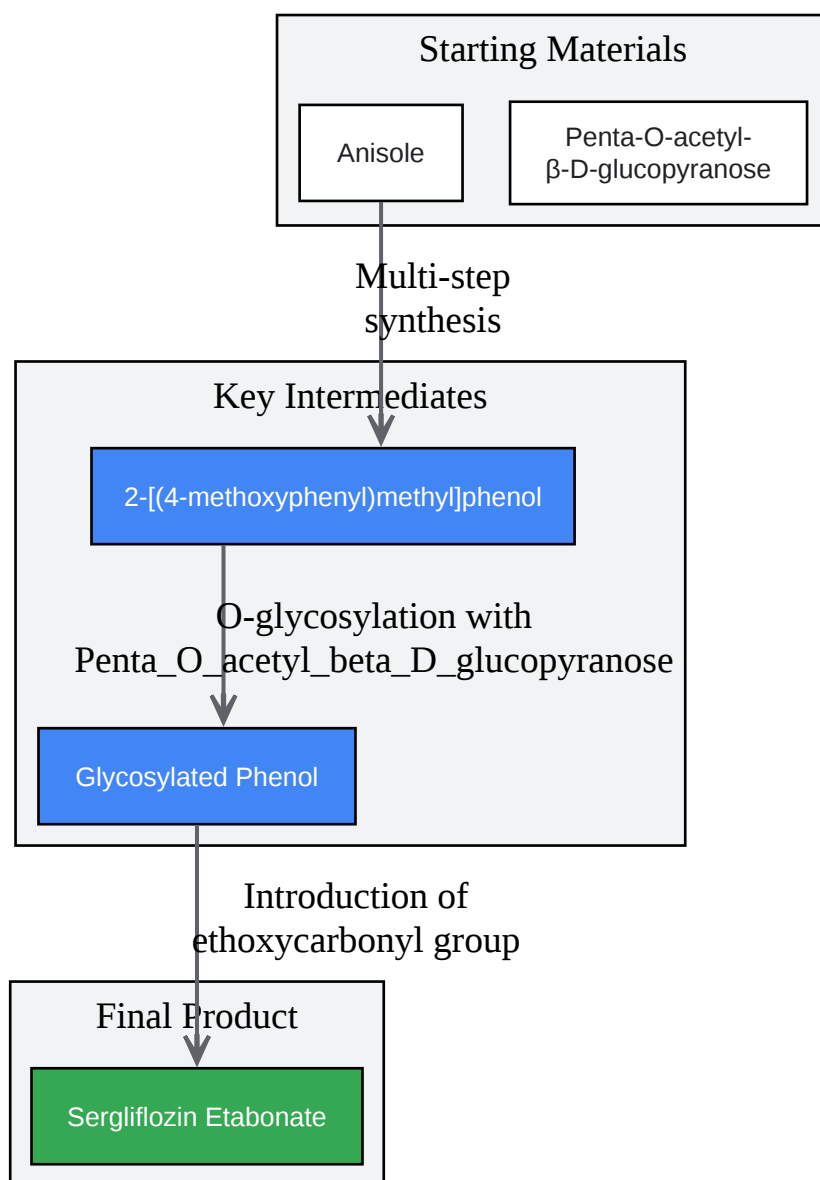
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Mechanism of Action of **Sergliflozin Etabonate**.

## Experimental Protocols

### Chemical Synthesis of Sergliflozin Etabonate

An efficient and practical process for the large-scale preparation of **Sergliflozin etabonate** has been described.[9] The synthesis involves a multi-step process that includes a high-yield and highly  $\beta$ -selective O-glycosylation.[9]



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#### Simplified Synthetic Workflow for **Sergliflozin Etabonate**.

A detailed protocol involves:

- Synthesis of the aglycone: Preparation of 2-[(4-methoxyphenyl)methyl]phenol from anisole. [\[9\]](#)
- O-glycosylation: Reaction of the aglycone with a protected glucose donor, such as penta-O-acetyl-β-D-glucopyranose, to form the β-glucoside. [\[9\]](#)

- Deprotection: Removal of the acetyl protecting groups from the glucose moiety.
- Ethoxycarbonylation: Selective introduction of the ethyl carbonate group at the C6 position of the glucose.[9]

## Analytical Characterization

### 4.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the determination of **Sergliflozin Etabonate** in bulk and pharmaceutical formulations. While a specific method for **Sergliflozin Etabonate** is not detailed in the provided results, a general approach for a similar compound, Remogliflozin Etabonate, can be adapted.[10][11]

- Column: Kromasil C18 (or equivalent)[10]
- Mobile Phase: A mixture of methanol and water in an isocratic program.[10]
- Flow Rate: 1.0 mL/min[10]
- Detection: UV-visible detector at a wavelength of approximately 228 nm.[10]
- Software: Openlab EZChrome Software (or equivalent)[10]

### 4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is used to confirm the chemical structure and stereochemistry of **Sergliflozin Etabonate** and its intermediates.[9] Characteristic chemical shifts and coupling constants for the anomeric proton and other key protons are analyzed to verify the β-anomeric configuration.[9]

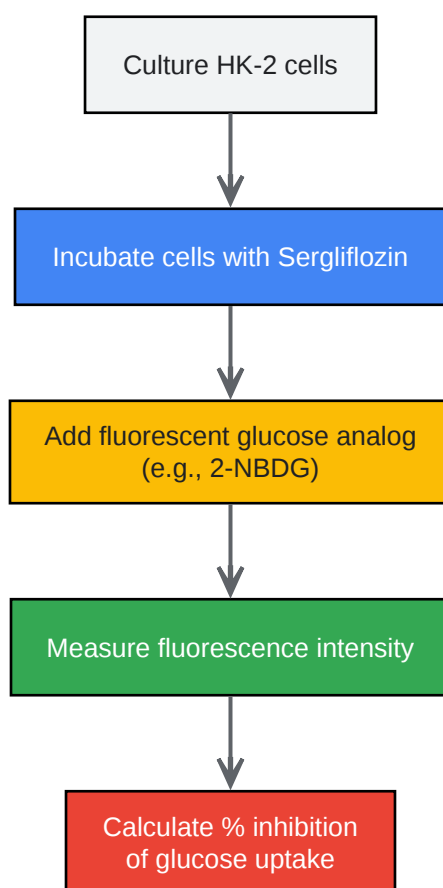
### 4.2.3. Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of **Sergliflozin Etabonate** and its active metabolite, sergliflozin, in biological matrices such as plasma.[12]

## In Vitro Biological Activity Assay: SGLT2 Inhibition

The inhibitory activity of sergliflozin on SGLT2 can be assessed using a cell-based glucose uptake assay. A fluorescent glucose transport assay using HK-2 cells, which endogenously express SGLT2, provides a non-radioactive method for screening SGLT2 inhibitors.[13]

Experimental Workflow:



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Workflow for SGLT2 Inhibition Assay.

Protocol Outline:

- Cell Culture: HK-2 cells are cultured to confluence in appropriate media.
- Inhibitor Treatment: Cells are pre-incubated with varying concentrations of sergliflozin.
- Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.[13]

- **Fluorescence Measurement:** After an incubation period, the fluorescence intensity within the cells is measured using a fluorescence microplate reader or microscope.
- **Data Analysis:** The percentage inhibition of glucose uptake is calculated by comparing the fluorescence in inhibitor-treated cells to control cells.

## In Vivo Efficacy Studies

The antihyperglycemic effects of **Sergliflozin Etabonate** have been evaluated in rodent models of diabetes, such as streptozotocin-induced diabetic rats and Zucker fatty rats.[8]

General Protocol:

- **Animal Model:** Induction of diabetes in rats using streptozotocin or use of a genetic model like the Zucker fatty rat.[8]
- **Drug Administration:** **Sergliflozin Etabonate** is administered orally at various doses.[8]
- **Monitoring:** Blood glucose levels are monitored at different time points. Urinary glucose excretion is also measured.[8]
- **Outcome Measures:** The primary outcomes are a reduction in blood glucose levels and an increase in urinary glucose excretion.[8]

## Conclusion

**Sergliflozin Etabonate** is a promising SGLT2 inhibitor prodrug with a well-defined chemical structure and a clear mechanism of action for the potential treatment of type 2 diabetes. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with methodologies for its synthesis, characterization, and biological evaluation. The provided information is intended to support further research and development efforts in the field of diabetes therapeutics.

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## References

- 1. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 2. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sergliflozin Etabonate | C23H28O9 | CID 9824918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. chemigran.com [chemigran.com]
- 7. Sergliflozin etabonate | SGLT | TargetMol [targetmol.com]
- 8. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. ijirt.org [ijirt.org]
- 11. Development and Validation of a Robust RP-HPLC Method for the Estimation of Remogliflozin Etabonate in Bulk and Tablet Dosage Forms – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. First human dose-escalation study with remogliflozin etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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